molecular formula C14H11N3O2 B12925538 N-Methyl-1-nitroacridin-9-amine CAS No. 19395-61-0

N-Methyl-1-nitroacridin-9-amine

Cat. No.: B12925538
CAS No.: 19395-61-0
M. Wt: 253.26 g/mol
InChI Key: CGAGOAVPWUULJQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-Methyl-1-nitroacridin-9-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-Methyl-1-nitroacridin-9-amine primarily involves DNA intercalation. The compound inserts itself between the base pairs of DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases . This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and topoisomerase enzymes, and the pathways involved are related to DNA damage response and apoptosis .

Comparison with Similar Compounds

N-Methyl-1-nitroacridin-9-amine can be compared with other acridine derivatives, such as:

What sets this compound apart is its specific substitution pattern, which may confer unique biological activities and photophysical properties. The presence of the nitro group and the N-methylation are key features that differentiate it from other acridine derivatives .

Properties

CAS No.

19395-61-0

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

N-methyl-1-nitroacridin-9-amine

InChI

InChI=1S/C14H11N3O2/c1-15-14-9-5-2-3-6-10(9)16-11-7-4-8-12(13(11)14)17(18)19/h2-8H,1H3,(H,15,16)

InChI Key

CGAGOAVPWUULJQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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